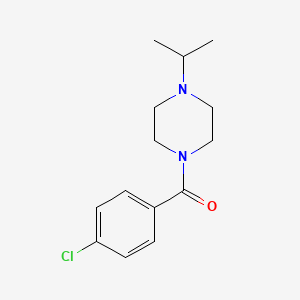
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone, also known as 4-CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By modulating the activity of this pathway, this compound may have therapeutic effects on neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine release in the nucleus accumbens, a key region in the mesolimbic pathway. This effect is thought to be mediated by its partial agonist activity at the dopamine D3 receptor. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These effects suggest that this compound may have neuroprotective properties and could potentially promote neuronal plasticity.
实验室实验的优点和局限性
One advantage of using (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor. Additionally, its partial agonist activity may provide a more nuanced modulation of dopamine signaling compared to full agonists or antagonists. However, one limitation is that this compound has not been extensively studied in humans, and its safety profile is not well-established.
未来方向
There are several future directions for research on (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone. One direction is to further investigate its therapeutic potential for neuropsychiatric disorders such as addiction, depression, and schizophrenia. Another direction is to explore its neuroprotective properties and potential for promoting neuronal plasticity. Additionally, more studies are needed to establish its safety profile and potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high affinity for the dopamine D3 receptor and partial agonist activity make it a promising candidate for the treatment of neuropsychiatric disorders. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.
合成方法
The synthesis of (4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone involves the reaction of 4-chlorobenzoyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. This method has been reported to yield high purity and high yield of this compound.
科学研究应用
(4-Chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been reported to have a high affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction, depression, and schizophrenia. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for these disorders.
属性
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIUYNYQDDNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


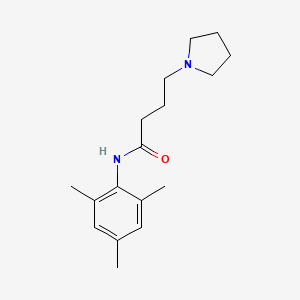
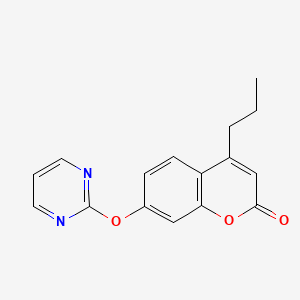
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
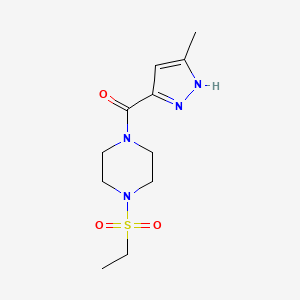
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
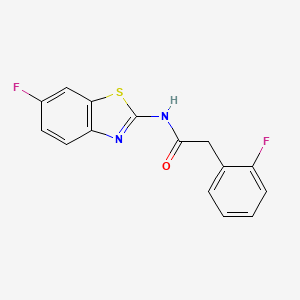
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
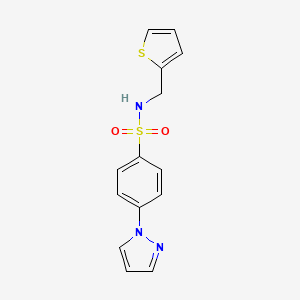
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)